molecular formula C11H9ClN2 B2409629 4-(4-Chlorophenyl)pyridin-2-amine CAS No. 907945-72-6

4-(4-Chlorophenyl)pyridin-2-amine

Cat. No. B2409629
CAS RN: 907945-72-6
M. Wt: 204.66
InChI Key: WLVTUKIFOBRDBJ-UHFFFAOYSA-N
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Description

“4-(4-Chlorophenyl)pyridin-2-amine” is an organic compound with the CAS Number: 907945-72-6 and a molecular weight of 204.66 . It is characterized by the presence of a pyridine ring, an amine group (-NH2), and a chlorine atom (-Cl) attached to the phenyl ring .


Synthesis Analysis

The synthesis of pyridine derivatives like “this compound” often involves various methodologies for the introduction of bio-relevant functional groups . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C11H9ClN2 . The InChI Code is 1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H, (H2,13,14) and the InChI key is WLVTUKIFOBRDBJ-UHFFFAOYSA-N .

Scientific Research Applications

Crystal Structure and Characterization

  • Crystal Structure of Chiral Sec-Amine: The crystal structure of a secondary amine derivative of 4-(4-Chlorophenyl)pyridin-2-amine was characterized using various spectroscopic techniques, revealing insights into its molecular structure (Adeleke & Omondi, 2022).

Kinetics and Mechanism of Reactions

  • Pyridinolysis of Diaryl Carbonates: A study on the kinetics and mechanism of pyridinolysis of diaryl carbonates, including those with this compound, provided detailed insights into the reaction pathways and intermediates (Castro et al., 2008).
  • Reactions with Pyridines: Investigations into the reactions of various dithiocarbonates with pyridines, including derivatives of this compound, contributed to understanding their kinetics and mechanisms (Castro et al., 2009).

Synthesis and Applications in Polymerization

  • Catalysis in Polymer Synthesis: A study explored the use of aromatic amine ligands, including 4-aminopyridine, a derivative of this compound, as catalysts in the synthesis of polymers, demonstrating its efficiency in this process (Kim et al., 2018).

Synthesis of Novel Derivatives

  • Synthesis of Novel Derivatives: Research on the synthesis of new pyrido[1,2-b][2,4]Benzodiazepine derivatives using this compound highlighted its potential in creating new chemical entities (Kovtunenko et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition: A study on the corrosion inhibition of mild steel by Schiff base compounds, including derivatives of this compound, revealed their effectiveness in protecting against corrosion in acidic environments (Ashassi-Sorkhabi et al., 2005).

Safety and Hazards

The safety data sheet for “4-(4-Chlorophenyl)pyridin-2-amine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and adequate ventilation should be ensured .

Mechanism of Action

Target of Action

The primary target of 4-(4-Chlorophenyl)pyridin-2-amine is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This makes it a significant target in the treatment of diseases such as cancer, where inhibiting angiogenesis can prevent the growth and spread of tumors.

properties

IUPAC Name

4-(4-chlorophenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVTUKIFOBRDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NC=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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